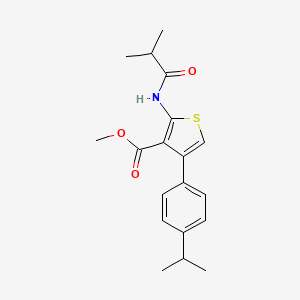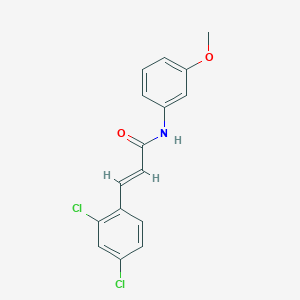
methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate, also known as MIPT, is a chemical compound that belongs to the class of thiophene derivatives. MIPT has gained significant attention in scientific research due to its potential use in the development of new drugs for various medical conditions.
Mechanism of Action
The exact mechanism of action of methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. This compound has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. This compound has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect the body against oxidative stress. Furthermore, this compound has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound is also soluble in various solvents, making it easy to use in different experimental settings. However, this compound has some limitations for lab experiments. It has low bioavailability and may require the use of specific delivery systems to enhance its efficacy. This compound also requires further studies to determine its safety profile and potential drug interactions.
Future Directions
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate has significant potential for future research. Some of the future directions for this compound research include:
1. Investigating the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease.
2. Studying the safety and efficacy of this compound in animal models and human clinical trials.
3. Developing novel drug delivery systems to enhance the bioavailability and efficacy of this compound.
4. Exploring the potential use of this compound in combination with other drugs for the treatment of various medical conditions.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs for various medical conditions. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has several advantages for lab experiments, but also has some limitations that require further investigation. This compound has significant potential for future research, and further studies are needed to fully understand its pharmacological properties and potential clinical applications.
Synthesis Methods
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of 4-isopropylacetophenone with thiourea, followed by the reaction of the resulting compound with methyl chloroformate and isobutyric acid. The final product is obtained through the reaction of the intermediate compound with sodium methoxide and methanol. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
Methyl 2-(isobutyrylamino)-4-(4-isopropylphenyl)-3-thiophenecarboxylate has been extensively studied for its potential use in the development of new drugs for various medical conditions such as cancer, inflammation, and neurological disorders. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Properties
IUPAC Name |
methyl 2-(2-methylpropanoylamino)-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-11(2)13-6-8-14(9-7-13)15-10-24-18(16(15)19(22)23-5)20-17(21)12(3)4/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWBVCGMBNWBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)

![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)



![1-[3-(2,6-dichlorophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5700556.png)
![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)
